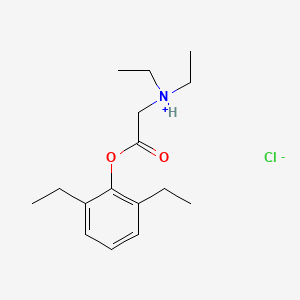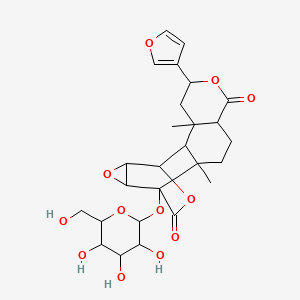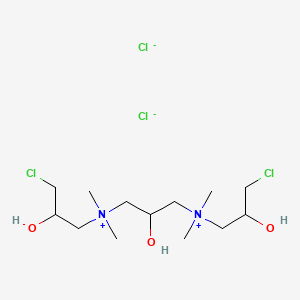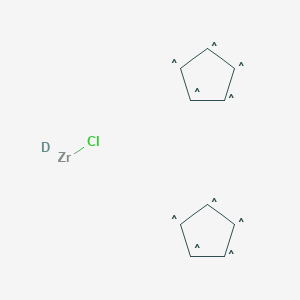
Bis(cyclopentadienyl)zirconium chloride deuteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)zirconium chloride deuteride, also known as zirconocene chloride deuteride, is an organometallic compound with the formula C₁₀DH₁₀ClZr. This compound is a derivative of zirconocene, where one of the hydrogen atoms is replaced by deuterium. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium chloride deuteride can be synthesized through the deuteration of bis(cyclopentadienyl)zirconium chloride hydride. The process involves the substitution of hydrogen atoms with deuterium using deuterated reagents and solvents. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity deuterated reagents and advanced reaction vessels ensures the efficient production of the compound. The process may also involve purification steps such as recrystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)zirconium chloride deuteride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the conversion of amides to aldehydes.
Substitution: It participates in substitution reactions with olefins and alkynes.
Hydrozirconation: It is used in the hydrozirconation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkynes, and amides. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to ensure optimal reaction conditions .
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, functionalized olefins, and vinyl organochalcogenides .
Applications De Recherche Scientifique
Bis(cyclopentadienyl)zirconium chloride deuteride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in olefin polymerization and other organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism of action of bis(cyclopentadienyl)zirconium chloride deuteride involves its ability to form stable complexes with other ligands. This property allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and alkynes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but contains two chlorine atoms instead of one chlorine and one deuterium.
Bis(ethylcyclopentadienyl)zirconium dichloride: Contains ethyl-substituted cyclopentadienyl ligands.
Bis(2-methylindenyl)zirconium dichloride: Contains methyl-substituted indenyl ligands.
Uniqueness
Bis(cyclopentadienyl)zirconium chloride deuteride is unique due to the presence of deuterium, which imparts distinct isotopic properties. This makes it valuable in studies involving isotopic labeling and tracing, as well as in reactions where deuterium incorporation is desired .
Propriétés
Numéro CAS |
80789-51-1 |
|---|---|
Formule moléculaire |
C10H11ClZr |
Poids moléculaire |
258.88 g/mol |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q;;;+1;/p-1/i;;;;1+1 |
Clé InChI |
PSYHEBZUPSHSKK-RCUQKECRSA-M |
SMILES isomérique |
[2H][Zr]Cl.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1 |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[ZrH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


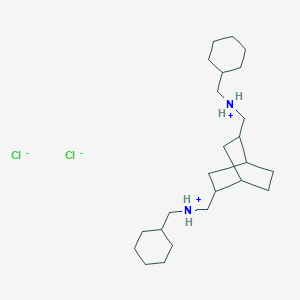
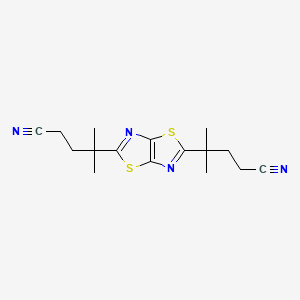

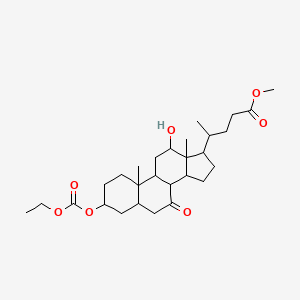
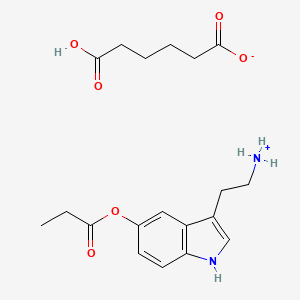
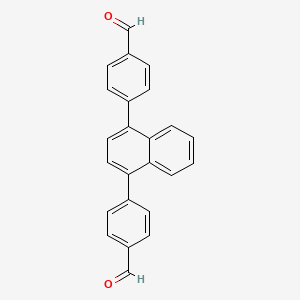
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)

![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)
